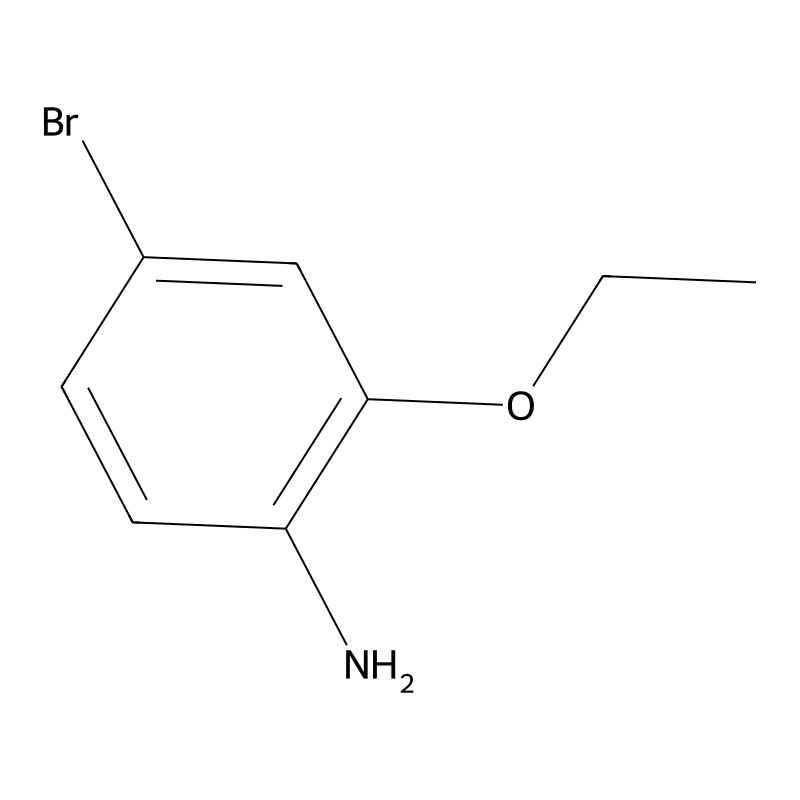

4-Bromo-2-ethoxyaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on structure

The presence of aniline (an aromatic amine) and an ethoxy group suggests the molecule could be a precursor for the synthesis of more complex organic compounds. Aniline is a common building block in various pharmaceuticals and dyes PubChem, 4-Aminobenzene: ). However, further research is needed to confirm this.Search for recent publications

Scientific databases can be a valuable resource to identify recent publications mentioning 4-Bromo-2-ethoxyaniline. Searching platforms like ScienceDirect, Scopus, or Web of Science might reveal its involvement in specific research areas.

Future research directions

4-Bromo-2-ethoxyaniline is an aromatic organic compound with the molecular formula C₈H₁₀BrN₁O. It features a bromine atom and an ethoxy group attached to an aniline structure, making it a member of the bromoaniline family. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique chemical properties and reactivity.

- Electrophilic Substitution: The bromine atom on the aromatic ring can facilitate further substitution reactions, allowing for the introduction of other functional groups.

- Nucleophilic Substitution: The ethoxy group can undergo nucleophilic attack, leading to the formation of more complex molecules.

- Coupling Reactions: This compound can be involved in coupling reactions, such as Suzuki or Heck reactions, where it reacts with boronic acids or alkenes to form biaryl compounds.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

The synthesis of 4-bromo-2-ethoxyaniline can be achieved through several methods:

- Nucleophilic Substitution: Starting from 4-bromoaniline, an ethoxy group can be introduced via nucleophilic substitution using ethyl iodide or ethyl bromide in the presence of a base.Example reaction:text

4-Bromoaniline + Ethyl Iodide → 4-Bromo-2-ethoxyaniline - Direct Ethoxylation: Ethanol can be used in the presence of acid catalysts to directly ethoxylate 4-bromoaniline.

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts in cross-coupling reactions can also facilitate the formation of this compound from suitable precursors .

4-Bromo-2-ethoxyaniline has several potential applications:

- Pharmaceutical Intermediates: It serves as a building block for synthesizing pharmaceutical compounds.

- Dyes and Pigments: Its unique structure allows it to be used in dye formulations.

- Material Science: This compound can be utilized in the development of polymers and other advanced materials due to its reactivity.

Interaction studies involving 4-bromo-2-ethoxyaniline typically focus on its reactivity with biological molecules or other chemical species. These studies help elucidate its mechanism of action in biological systems or its potential interactions with other drugs. Understanding these interactions is crucial for assessing safety and efficacy in pharmaceutical applications.

Several compounds share structural similarities with 4-bromo-2-ethoxyaniline. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromoaniline | C₆H₆BrN | Lacks ethoxy group; used as a precursor |

| 5-Bromo-2-ethoxyaniline | C₈H₁₀BrN₁O | Similar structure; different position of bromine |

| 3-Bromoaniline | C₆H₆BrN | Different substitution pattern; less studied |

| 4-Chloro-2-ethoxyaniline | C₈H₁₀ClN | Chlorine instead of bromine; different reactivity |

Uniqueness of 4-Bromo-2-Ethoxyaniline

The uniqueness of 4-bromo-2-ethoxyaniline lies in its specific combination of the bromine atom and the ethoxy substituent at defined positions on the aromatic ring. This configuration not only influences its reactivity but also potentially enhances its biological activity compared to related compounds. Further research into its properties may reveal additional unique characteristics that could be exploited in various fields, particularly pharmaceuticals and materials science.